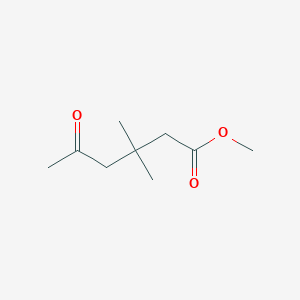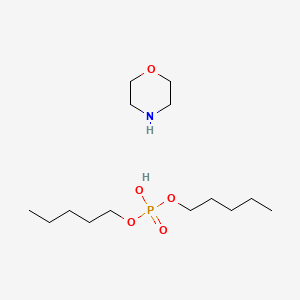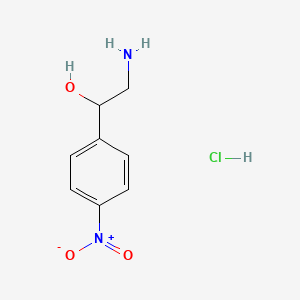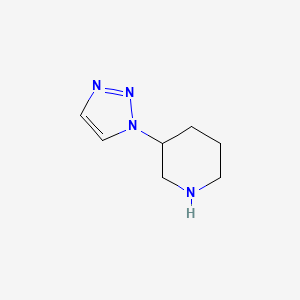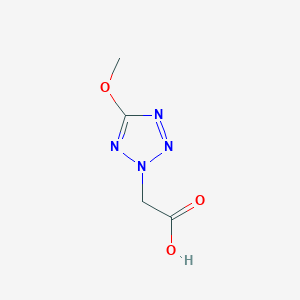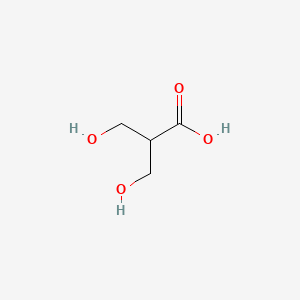
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-
Vue d'ensemble
Description
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-, also known as 2,2-bis(hydroxymethyl)propionic acid, is an organic compound with the molecular formula C5H10O4. It is a white crystalline solid that is odorless and non-toxic. This compound contains both carboxyl and hydroxyl functional groups, making it versatile for various chemical reactions and applications .
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with various enzymes and proteins within the cell, influencing metabolic pathways .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions .
Biochemical Pathways
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- may be involved in several biochemical pathways. For instance, it has been suggested that similar compounds can participate in the synthesis of hyperbranched polymers . In this process, each hydroxyl group reacts with 2,2-bis(hydroxymethyl) propionic acid, doubling the number of hydroxyl groups in the molecule. Repeating this reaction step produces one more shell each time, causing the molecule to grow .
Pharmacokinetics
It’s known that similar compounds, due to their size and polarity, are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .
Result of Action
It’s known that similar compounds can influence cellular processes by interacting with various enzymes and proteins, potentially altering metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- can be synthesized through several methods. One common method involves the base-induced hydration of acrylic acid followed by reacidification . Another synthesis route includes the cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Additionally, hydrolysis of propiolactone is another viable route .
Industrial Production Methods
In industrial settings, the production of propanoic acid, 3-hydroxy-2-(hydroxymethyl)- often involves the reaction of formaldehyde with isobutyric acid under controlled conditions. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Esterification: The carboxyl group can react with alcohols to form esters.
Esterification with Itself: The compound can react with itself to produce esters via esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) are often used to facilitate esterification reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Esterification: The major products are esters, which can be used in various industrial applications.
Applications De Recherche Scientifique
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isobutyric acid
- 3-Hydroxypropionic acid
- 2,2-Dimethylolpropionic acid
Uniqueness
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields, from industrial applications to advanced scientific research .
Propriétés
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMZOZMSDIOZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540189 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68516-39-2 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



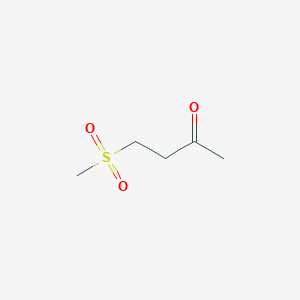
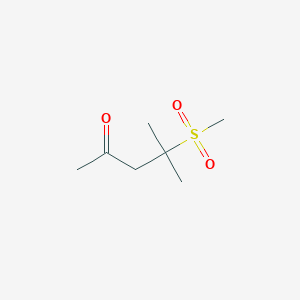
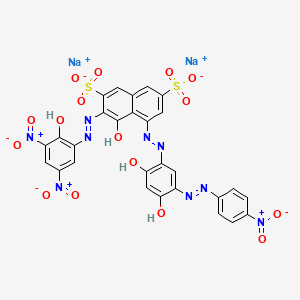


![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)
